molecular formula C22H13ClN2O4S B11611782 methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate

methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11611782
M. Wt: 436.9 g/mol
InChI Key: FLYMZGBRJKTADB-ODLFYWEKSA-N
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Description

METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE is a complex organic compound that features a thiazole ring fused with a benzimidazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole intermediates, which are then fused together under specific conditions. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and benzimidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Benzimidazole Derivatives: Compounds with similar benzimidazole rings, such as albendazole and omeprazole.

Uniqueness

METHYL 4-CHLORO-3-(5-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOATE is unique due to its specific combination of thiazole and benzimidazole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H13ClN2O4S

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 4-chloro-3-[5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H13ClN2O4S/c1-28-21(27)12-6-8-15(23)14(10-12)18-9-7-13(29-18)11-19-20(26)25-17-5-3-2-4-16(17)24-22(25)30-19/h2-11H,1H3/b19-11-

InChI Key

FLYMZGBRJKTADB-ODLFYWEKSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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